(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol

Description

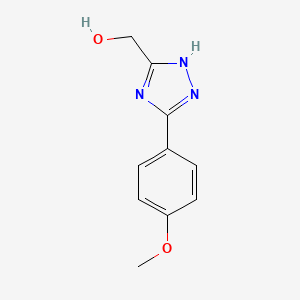

(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is a triazole derivative featuring a methanol group at the 3-position and a 4-methoxyphenyl substituent at the 5-position of the 1,2,4-triazole core. Triazoles are widely studied for their pharmacological properties, including antimicrobial and antifungal activities, often modulated by substituents like methoxy groups, which enhance solubility and bioavailability .

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCZXRTOZIUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol typically involves the reaction of 4-methoxyphenylhydrazine with formic acid and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium hydroxide, halogenating agents, elevated temperatures.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biology: In biological research, (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry for the development of antifungal, antibacterial, and anticancer agents. Its triazole ring is a common motif in many bioactive molecules.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. This interaction can lead to inhibition or activation of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, synthesis methods, and biological activities of (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol with related compounds:

Key Observations:

- Synthetic Pathways : Most triazoles are synthesized via S-alkylation using cesium carbonate or cyclization of hydrazinecarbothioamides . Reduction steps (e.g., NaBH4) are employed to introduce hydroxyl groups .

- Bioactivity : Compounds with 4-methoxyphenyl groups exhibit antifungal and antibacterial activities, suggesting the target compound may share similar properties.

Pharmacological Potential

- Antimicrobial Activity: Derivatives like 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol show antifungal activity, while pyridinyl-triazole benzamides demonstrate antibacterial efficacy . The methanol group in the target compound may synergize with the methoxyphenyl moiety for enhanced bioactivity .

- Drug Delivery: Substituents at the 3-position (e.g., acetate or methanol) improve cell membrane penetration, as seen in betulin-triazole conjugates .

Physicochemical Properties

- Solubility: Methanol and methoxy groups increase polarity compared to halogenated analogs (e.g., 3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile) .

- Molecular Weight : The target compound (MW: 207.2 g/mol) is lighter than ethyl- or phenethyl-substituted analogs (e.g., C13H17N3O, MW: 231.3 g/mol), which may influence pharmacokinetics .

Biological Activity

The compound (5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

- Molecular Formula : C10H11N3O2

- Molecular Weight : 205.21 g/mol

- CAS Number : 1508470-90-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, a study reported that certain triazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Activity

Triazole compounds have also been investigated for their anticancer properties. The biological activity of this compound was assessed in various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in cellular processes. Studies have suggested that this compound may interfere with DNA synthesis and repair mechanisms in cancer cells.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy. Among these, this compound demonstrated superior activity against both gram-positive and gram-negative bacteria compared to other derivatives.

Study on Anticancer Properties

A recent publication detailed the evaluation of various triazole compounds against multiple cancer cell lines. The study found that this compound significantly inhibited cell proliferation and induced apoptosis in HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.